4-Fluoro-3-methyl-1H-indazole
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Overview
Description
4-Fluoro-3-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a nitrogen-containing core structure. Indazoles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. The fluorine atom at the 4-position and the methyl group at the 3-position on the indazole ring system are expected to influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One approach involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been developed as a practical synthesis route for indazoles. This method effectively prevents competitive reductions that are observed in direct preparations from aldehydes . Another synthesis route for a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative prepared from 2,6-difluorobenzonitrile .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The introduction of fluorine atoms can lead to significant changes in the supramolecular structure of NH-indazoles. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other fluorinated derivatives crystallize as catemers, which are helices of three-fold screw axis . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has also been determined, providing insights into its potential interactions with biological targets .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For example, when N-unsubstituted indazoles react with 1-fluoro-2,4-dinitrobenzene, they can form benzotriazole-N-oxides, which is an unusual reaction outcome. The mechanism of this reaction has been studied using crystallography, NMR, and DFT calculations . Additionally, the reaction of NH-indazoles with bromovinylsulfonyl fluoride can lead to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-3-methyl-1H-indazole and its derivatives can be influenced by the presence of fluorine and other substituents. The synthesis and characterization of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, for instance, involved high-resolution mass spectroscopy and NMR spectroscopy. The electrostatic properties and preferred
Scientific Research Applications
Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 4-fluoro-2-isocyanato-1-methylbenzene, has shown potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
Pharmacological Properties : Studies on fluorinated analogs of α2-adrenoceptor agonists, including derivatives of 4-Fluoro-3-methyl-1H-indazole, revealed that fluorination affects binding affinity and selectivity to α2-AR/I1 imidazoline binding sites. Certain fluorinated derivatives exhibited significant hypotensive and bradycardic activities (Wasilewska et al., 2014).
Antimicrobial Enzyme Inhibition : Some indazoles, including 4-fluoro-1H-indazole, were found to inhibit lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic properties. This study provides insights into the potential interaction of 4-Fluoro-3-methyl-1H-indazole with LPO (Köksal & Alım, 2018).
Surface Morphology and Corrosion Inhibition : Indazole derivatives, including those with a fluorine substituent, have been explored as corrosion inhibitors for iron in acidic solutions. These studies reveal the potential application of 4-Fluoro-3-methyl-1H-indazole in material science for corrosion protection (Babić-Samardžija et al., 2005).
Antibacterial and Antifungal Properties : The indazole scaffold, which includes 4-Fluoro-3-methyl-1H-indazole, has shown effectiveness as an antibacterial and antifungal agent. Its structure contributes to its bioactivity against various bacterial and fungal strains (Panda et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONAHDKOCUIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384437 |
Source
|
Record name | 4-Fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-1H-indazole | |
CAS RN |
662146-05-6 |
Source
|
Record name | 4-Fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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